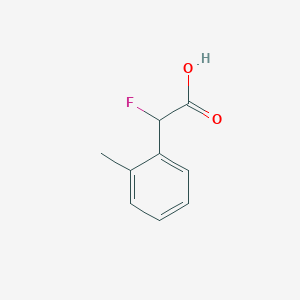

2-Fluoro-2-(o-tolyl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

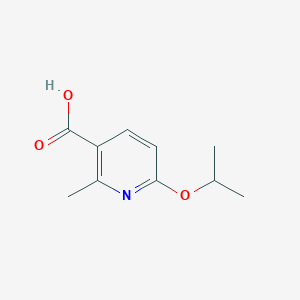

2-Fluoro-2-(o-tolyl)acetic acid is a chemical compound with the molecular weight of 168.17 . It is a solid substance stored at room temperature . The IUPAC name for this compound is fluoro (2-methylphenyl)acetic acid .

Synthesis Analysis

The synthesis of fluorinated compounds, including 2-Fluoro-2-(o-tolyl)acetic acid, has been a topic of interest in recent years . For example, a nucleophilic ring-opening reaction of 2-(o-tolyl) derivative with 1.2 equivalents of tetrabutylammonium fluoride (Bu4NF) in THF at 60 °C has been demonstrated .Molecular Structure Analysis

The InChI code for 2-Fluoro-2-(o-tolyl)acetic acid is1S/C9H9FO2/c1-6-4-2-3-5-7 (6)8 (10)9 (11)12/h2-5,8H,1H3, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

科学的研究の応用

Synthesis of Bioactive Molecules

2-Fluoro-2-(o-tolyl)acetic acid serves as a precursor in the synthesis of various bioactive molecules. Its acetic acid moiety can be used to introduce carboxylic acid functional groups into larger molecules, which are often crucial for biological activity .

Pharmaceutical Intermediates

This compound is valuable as an intermediate in pharmaceutical synthesis. It can be transformed into more complex structures that are found in drugs, potentially leading to treatments for diseases .

Material Science

In material science, 2-Fluoro-2-(o-tolyl)acetic acid can be used to modify surface properties of materials. This can enhance the interaction with biological systems, making it useful for biomedical applications .

Chemical Synthesis

It is used in chemical synthesis to introduce fluorinated phenyl groups. Fluorination can significantly alter the physical and chemical properties of compounds, making them more suitable for certain applications .

Chromatography

The compound can be used in chromatography as a standard or reference compound due to its unique structure and properties. It helps in the identification and quantification of similar compounds .

Analytical Chemistry

In analytical chemistry, 2-Fluoro-2-(o-tolyl)acetic acid can be used as a reagent or a derivative to facilitate the analysis of complex mixtures by improving detection and separation .

Antiviral Research

Indole derivatives, which can be synthesized from compounds like 2-Fluoro-2-(o-tolyl)acetic acid, have shown potential as antiviral agents. They can inhibit the replication of viruses such as influenza and HIV .

Anti-inflammatory and Anticancer Research

The structural modification of 2-Fluoro-2-(o-tolyl)acetic acid can lead to derivatives with anti-inflammatory and anticancer activities. This is due to the ability of the indole ring system to interact with various biological targets .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

将来の方向性

特性

IUPAC Name |

2-fluoro-2-(2-methylphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-4-2-3-5-7(6)8(10)9(11)12/h2-5,8H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQDYGQMTVILLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-2-(o-tolyl)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B6354652.png)

![4-Bromo-2-[(e)-(phenylimino)methyl]phenol; >90%](/img/structure/B6354666.png)

![[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]amine hydrochloride](/img/structure/B6354714.png)

![4-Methyl-5-(4-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B6354741.png)